Cas no 2554-82-7 (2-Acetoxy-3-methoxybenzoic Acid)

2-Acetoxy-3-methoxybenzoic Acid is a benzoic acid derivative featuring both acetoxy and methoxy functional groups at the 2- and 3-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of the acetoxy group enhances its utility in esterification and hydrolysis reactions, while the methoxy substituent contributes to electronic modulation of the aromatic ring. Its well-defined structure and stability under controlled conditions make it a reliable reagent for specialized chemical applications. Proper handling and storage are recommended to maintain its integrity.
2-Acetoxy-3-methoxybenzoic Acid structure
2554-82-7 structure
Product Name:2-Acetoxy-3-methoxybenzoic Acid
CAS No:2554-82-7
MF:C10H10O5
MW:210.183403491974
CID:252557
PubChem ID:23251957
Update Time:2025-05-25

2-Acetoxy-3-methoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(acetyloxy)-3-methoxy-
    • 2-acetyloxy-3-methoxybenzoic acid
    • 2-(acetyloxy)-3-methoxybenzoic acid
    • 2-Acetoxy-3-methoxy-benzoesaeure
    • 2-acetoxy-3-methoxybenzoic acid
    • 3-methoxyaspirin
    • (2-PHTALIMIDOMETHYLPHENYL)BORONIC ACID, PINACOL ESTER
    • 2-Acetoxy-3-methoxy-benzoic acid
    • MFCD03424353
    • SCHEMBL7172325
    • 2554-82-7
    • LS-13769
    • GOBRPXJFIGHDQG-UHFFFAOYSA-N
    • DTXSID80631578
    • CS-0336177
    • AKOS005151293
    • 2-Acetoxy-3-methoxybenzoic Acid
    • Inchi: 1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)
    • InChI Key: GOBRPXJFIGHDQG-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C(=CC=CC=1C(=O)O)OC

Computed Properties

  • Exact Mass: 210.05300
  • Monoisotopic Mass: 210.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 72.8A^2

Experimental Properties

  • Density: 1.285
  • Boiling Point: 324.259°C at 760 mmHg
  • Flash Point: 126.314°C
  • Refractive Index: 1.538
  • PSA: 72.83000
  • LogP: 1.31870

2-Acetoxy-3-methoxybenzoic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Acetoxy-3-methoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A189643-50mg
2-Acetoxy-3-methoxybenzoic Acid
2554-82-7
50mg
$ 50.00 2022-06-08
TRC
A189643-100mg
2-Acetoxy-3-methoxybenzoic Acid
2554-82-7
100mg
$ 65.00 2022-06-08
TRC
A189643-500mg
2-Acetoxy-3-methoxybenzoic Acid
2554-82-7
500mg
$ 210.00 2022-06-08

Additional information on 2-Acetoxy-3-methoxybenzoic Acid

2-Acetoxy-3-methoxybenzoic Acid (CAS No: 2554-82-7)

2-Acetoxy-3-methoxybenzoic Acid, a compound with the CAS registry number 2554-82-7, is a versatile and intriguing organic molecule that has garnered significant attention in both academic and industrial research. This compound, also referred to as N-(3-methoxyphenyl)acetamide or N-(3-methoxyphenyl)acetamide derivative, belongs to the class of aromatic acids and is characterized by its unique structural features and diverse applications. Recent advancements in synthetic chemistry have further highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 2-Acetoxy-3-methoxybenzoic Acid comprises a benzoic acid backbone with two substituents: an acetoxy group (-OAc) at the 2-position and a methoxy group (-OCH₃) at the 3-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The acetoxy group introduces an ester functionality, which can undergo various transformations, such as hydrolysis or nucleophilic substitution, depending on the reaction conditions. Meanwhile, the methoxy group at the 3-position contributes to the molecule's solubility and reactivity, playing a crucial role in its pharmacokinetic properties.

Recent studies have explored the synthesis of 2-Acetoxy-3-methoxybenzoic Acid through innovative methodologies, leveraging green chemistry principles to enhance efficiency and sustainability. For instance, researchers have employed microwave-assisted synthesis to expedite the formation of this compound, reducing reaction times while maintaining high yields. Such approaches not only align with contemporary environmental concerns but also pave the way for large-scale production in industries.

In terms of applications, 2-Acetoxy-3-methoxybenzoic Acid has demonstrated remarkable potential in drug discovery. Its ability to modulate enzyme activity and interact with biological targets has made it a promising candidate for therapeutic agents. For example, recent investigations have revealed its inhibitory effects on certain kinases associated with cancer progression, suggesting its role as a lead compound in anti-cancer drug development. Additionally, its derivatives have shown promise in combating neurodegenerative diseases by targeting specific pathways involved in neuronal protection.

Beyond pharmacology, 2-Acetoxy-3-methoxybenzoic Acid has found applications in agrochemicals, particularly as a precursor for fungicides and herbicides. Its structural versatility allows for the incorporation of bioactive moieties that enhance pest resistance in crops. Furthermore, advancements in materials science have explored its use as a monomer for synthesizing polymeric materials with tailored properties, such as improved thermal stability and mechanical strength.

From an analytical standpoint, modern techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing 2-Acetoxy-3-methoxybenzoic Acid. These methods provide precise insights into its molecular structure and purity, ensuring quality control in industrial settings. Moreover, computational modeling tools have enabled researchers to predict the compound's behavior under various conditions, aiding in rational drug design and process optimization.

In conclusion, 2-Acetoxy-3-methoxybenzoic Acid (CAS No: 2554-82-7) stands out as a multifaceted compound with vast potential across diverse domains. Its unique chemical properties, coupled with cutting-edge synthetic strategies and analytical techniques, position it as a key player in advancing scientific research and industrial innovation.

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